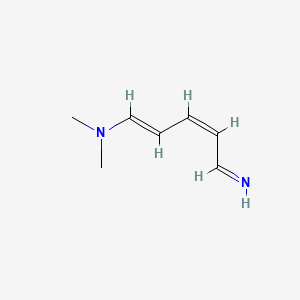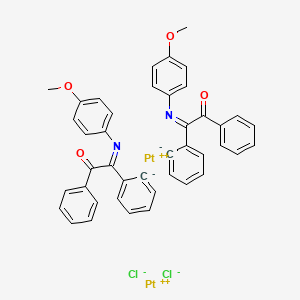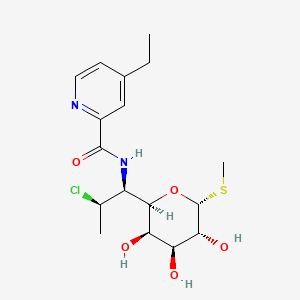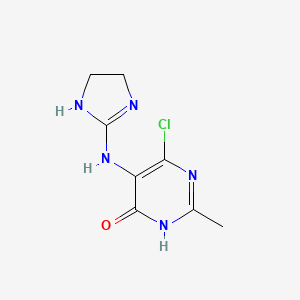
6-O-Desmethyl Moxonidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-O-Desmethyl Moxonidine is a pharmaceutical reference standard categorized under impurity reference materials . It is related to Moxonidine, which is a drug used for cardiac conditions .
Molecular Structure Analysis
The molecular formula of this compound is C8 H10 Cl N5 O, and it has a molecular weight of 227.65 . The molecule contains a total of 26 bonds, including 16 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 six-membered ring, 1 amidine derivative, 1 guanidine derivative, and 3 secondary amines (aliphatic) .Applications De Recherche Scientifique
Pharmacological Properties
Moxonidine, closely related to 6-O-Desmethyl Moxonidine, is known for its selective agonist activity at imidazoline I1 receptors, with minimal activity at α2-adrenoceptors. This characteristic allows moxonidine to act centrally to reduce peripheral sympathetic activity, thereby decreasing peripheral vascular resistance. Notably, moxonidine effectively lowers blood pressure in patients with mild to moderate hypertension, either as monotherapy or in combination with other antihypertensive agents. Moreover, it positively impacts the metabolic profile in patients with hypertension and diabetes mellitus or impaired glucose tolerance. The drug demonstrates a low potential for drug interactions and is generally well tolerated, with a once-daily administration in most patients (Fenton, Keating, & Lyseng-Williamson, 2006).
Therapeutic Efficacy and Tolerability
In clinical trials, moxonidine has shown significant efficacy in reducing diastolic and systolic blood pressure, compared to placebo and other first-line antihypertensive drugs. Its therapeutic efficacy extends over time, maintaining blood pressure reduction effectively. Moxonidine has also been successful as an adjunctive therapy, significantly improving blood pressure control when combined with drugs like amlodipine, enalapril, and hydrochlorothiazide. Despite its potent antihypertensive effects, moxonidine is generally well tolerated, with treatment-emergent adverse events being comparable to or lower than those associated with other antihypertensive medications (Fenton, Keating, & Lyseng-Williamson, 2006).
Mechanism of Action and Safety
Moxonidine's mechanism involves the selective activation of imidazoline I1 receptors in the medulla oblongata, leading to a reduction in peripheral sympathetic activity. This action mechanism underlines the drug's ability to decrease peripheral vascular resistance and thus lower blood pressure. The safety profile of moxonidine is favorable, with a low incidence of side effects such as dry mouth or sedation, which are commonly associated with older sympatholytic drugs. This improved tolerability, coupled with evidence suggesting beneficial effects on glucose and lipid metabolism, positions moxonidine as a safe and effective antihypertensive agent, particularly for patients with metabolic syndrome (Schachter, 1999).
Mécanisme D'action
Target of Action
6-O-Desmethyl Moxonidine is a derivative of Moxonidine . Moxonidine primarily targets the imidazoline receptor subtype 1 (I1) . This receptor subtype is found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata .
Mode of Action
Moxonidine acts as a selective agonist at the I1 receptor . By binding to this receptor, it causes a decrease in sympathetic nervous system activity, leading to a decrease in blood pressure . Moxonidine has an affinity for I1 that is 33 times greater than α2, compared to clonidine which is only four times greater .
Biochemical Pathways
The activation of the I1 receptor by Moxonidine leads to a decrease in sympathetic outflow, which in turn reduces blood pressure . This action may also promote sodium excretion, improve insulin resistance and glucose tolerance, and protect against hypertensive target organ damage, such as kidney disease and cardiac hypertrophy .
Pharmacokinetics
Peak plasma Moxonidine concentrations (Cmax) of 1.3 to 2 μg/L occur within about an hour of single oral doses of Moxonidine 0.2 to 0.3mg in healthy volunteers and hypertensive patients with normal renal function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that like all drugs, the action of this compound can be affected by factors such as pH, temperature, and the presence of other substances .
Propriétés
IUPAC Name |
4-chloro-5-(4,5-dihydro-1H-imidazol-2-ylamino)-2-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5O/c1-4-12-6(9)5(7(15)13-4)14-8-10-2-3-11-8/h2-3H2,1H3,(H2,10,11,14)(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGWPFBOPWMOBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)NC2=NCCN2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747559 |
Source


|
| Record name | 6-Chloro-5-[(4,5-dihydro-1H-imidazol-2-yl)amino]-2-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352457-33-1 |
Source


|
| Record name | 6-Chloro-5-[(4,5-dihydro-1H-imidazol-2-yl)amino]-2-methyl-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352457-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-[(4,5-dihydro-1H-imidazol-2-yl)amino]-2-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



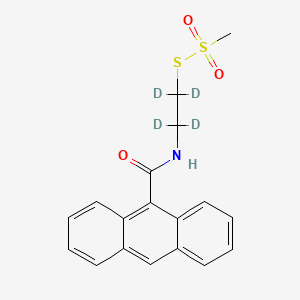
![4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/no-structure.png)
